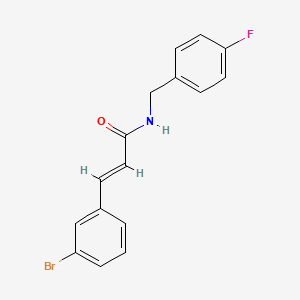

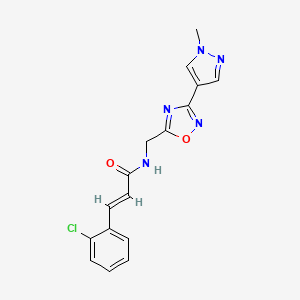

3-(3-溴苯基)-N-(4-氟苄基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acrylamide compounds involves various chemical reactions. For instance, the synthesis of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide is achieved through polymerization reactions . Another example is the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide by acylation, which yields a high product yield of 95.7% . The synthesis of N-(3,4-dimethoxybenzyl)acrylamide is performed using Friedel-Crafts alkylation . These methods could potentially be adapted for the synthesis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques such as IR, H-NMR, and C-NMR . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis . These techniques are crucial for verifying the structure of synthesized compounds, including the placement of substituents and the confirmation of the acrylamide group.

Chemical Reactions Analysis

The acrylamide compounds discussed in the papers are used in various chemical reactions. For example, they serve as monomers in copolymerization reactions to create polymers with specific properties . The reactivity ratios of monomers are determined to understand the copolymer composition and sequence lengths . These analyses are important for predicting how 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide might behave in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide compounds are influenced by their molecular structure. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions is studied across a range of temperatures, and the data are correlated with equations to understand the solid–liquid equilibrium . The thermal properties of copolymers made from N-(4-bromophenyl)-2-methacrylamide are analyzed, revealing a glass transition temperature range of 94–165°C . These properties are essential for industrial product and process design and would be relevant for the analysis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide as well.

科学研究应用

腐蚀抑制

研究表明,某些丙烯酰胺衍生物是有效的腐蚀抑制剂。例如,像 2-氰基-N-(4-羟苯基)-3-(4-甲氧基苯基)丙烯酰胺这样的衍生物已显示出显着的抑制硝酸溶液中铜腐蚀的效率。这些发现表明,类似的丙烯酰胺衍生物,可能包括 3-(3-溴苯基)-N-(4-氟苄基)丙烯酰胺,可能在腐蚀抑制中具有应用 (Abu-Rayyan 等人,2022)。

抗疟疾特性

丙烯酰胺衍生物因其在药理学应用中的潜力而被探索,特别是作为抗疟疾药。例如,溴代苯并噻吩甲酰胺衍生物已被确定为恶性疟原虫烯酰-ACP 还原酶的有效抑制剂,表明它们在抗疟疾药物开发中的前景 (Banerjee 等人,2011)。

抗氧化活性

一些丙烯酰胺衍生物表现出显着的抗氧化活性。例如,由甲基 3-{[2-(二甲氨基)丙基]氨基}丙烯酸酯和 α-氯-3-溴苄基异氰酸酯合成的化合物显示出对线粒体中超氧化物产生的高抑制活性,表明类似的丙烯酰胺化合物可以探索其抗氧化特性 (Kushnir 等人,2015)。

聚合应用

丙烯酰胺衍生物在聚合物科学中很有价值。例如,N-[(4-溴-3,5-二氟)苯基]-丙烯酰胺的合成和表征对于理解对工业产品和工艺设计至关重要的固液平衡至关重要 (Yao 等人,2010)。这表明 3-(3-溴苯基)-N-(4-氟苄基)丙烯酰胺在类似工业应用中的潜在用途。

生物催化剂和酶级联激活

丙烯酰胺/丙烯酰胺修饰的核酸共聚物链已用于构建丙烯酰胺-DNA 水凝胶。这些水凝胶展示了受控释放生物催化剂和激活酶级联的潜力,这一特性可以用不同的丙烯酰胺衍生物探索,包括 3-(3-溴苯基)-N-(4-氟苄基)丙烯酰胺 (Lilienthal 等人,2015)。

作用机制

Target of Action

It’s known that similar compounds are often used as pharmaceutical intermediates , suggesting they may interact with a variety of biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

未来方向

属性

IUPAC Name |

(E)-3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRATSSZBOAODW-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

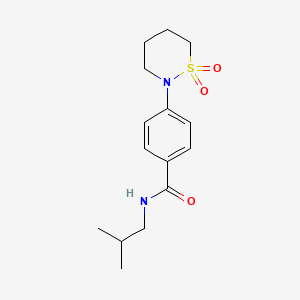

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)

![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)

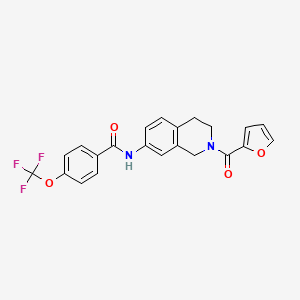

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)

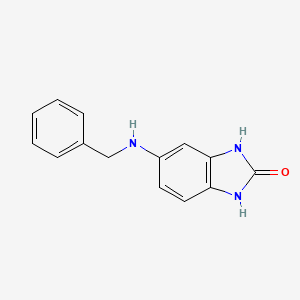

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)